(E)-N-[(1,5-naphthyridin-3-yl)methylidene]hydroxylamine
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Overview
Description
(E)-1,5-Naphthyridine-3-carbaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a C=N-OH functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1,5-Naphthyridine-3-carbaldehyde oxime can be synthesized through the condensation of 1,5-naphthyridine-3-carbaldehyde with hydroxylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve 1,5-naphthyridine-3-carbaldehyde in an appropriate solvent such as ethanol or methanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to a slightly acidic range using acetic acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of (E)-1,5-Naphthyridine-3-carbaldehyde oxime follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(E)-1,5-Naphthyridine-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group yields the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives
Scientific Research Applications
(E)-1,5-Naphthyridine-3-carbaldehyde oxime has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to modulate biological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymeric materials to enhance their dynamic properties.
Bioconjugation: Utilized in bioorthogonal chemistry for the conjugation of biomolecules.
Mechanism of Action
The mechanism of action of (E)-1,5-Naphthyridine-3-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Cefuroxime: An oxime-based antibiotic.
Methoxime: Another oxime derivative with medicinal applications.
Uniqueness
(E)-1,5-Naphthyridine-3-carbaldehyde oxime is unique due to its specific structural features and the presence of the naphthyridine ring, which imparts distinct chemical and biological properties compared to other oximes .
Properties
IUPAC Name |
N-(1,5-naphthyridin-3-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZOILUSDDPPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C=NO)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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